molecular formula C16H16N2O3 B352646 N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide CAS No. 201415-44-3

N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide

Cat. No.: B352646
CAS No.: 201415-44-3
M. Wt: 284.31g/mol
InChI Key: VMMWLLMFKPISCN-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction typically occurs in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzylidene)isonicotinohydrazone
  • N-(4-methoxybenzylidene)-4-butylaniline
  • N-(4-methoxybenzylidene)aniline

Uniqueness

N’-(4-methoxybenzylidene)-2-phenoxyacetohydrazide is unique due to its specific structural features, such as the presence of both methoxy and phenoxy groups. These features contribute to its distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-14-9-7-13(8-10-14)11-17-18-16(19)12-21-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,18,19)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMWLLMFKPISCN-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide
Reactant of Route 2
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N'-(4-methoxybenzylidene)-2-phenoxyacetohydrazide

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